molecular formula C5H9ClN4O2S B3041712 2-Methylsulfonyl-5-hydrazinopyrimidine hydrochloride CAS No. 343629-62-9

2-Methylsulfonyl-5-hydrazinopyrimidine hydrochloride

Cat. No.: B3041712
CAS No.: 343629-62-9
M. Wt: 224.67 g/mol
InChI Key: MLEFNIRWWNRPSU-UHFFFAOYSA-N
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Description

2-Methylsulfonyl-5-hydrazinopyrimidine hydrochloride is a chemical compound with significant potential in various scientific fields. It is known for its unique structure, which includes a pyrimidine ring substituted with a methylsulfonyl group and a hydrazine moiety.

Preparation Methods

The synthesis of 2-Methylsulfonyl-5-hydrazinopyrimidine hydrochloride typically involves multiple stepsThe reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions with optimized conditions to produce the compound in larger quantities.

Chemical Reactions Analysis

2-Methylsulfonyl-5-hydrazinopyrimidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can be further utilized in different applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methylsulfonyl-5-hydrazinopyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

2-Methylsulfonyl-5-hydrazinopyrimidine hydrochloride can be compared with other pyrimidine derivatives, such as 2-Methylsulfonyl-4-hydrazinopyrimidine and 2-Methylsulfonyl-6-hydrazinopyrimidine. These compounds share similar structures but differ in the position of the hydrazine moiety, which can affect their reactivity and applications. The unique combination of the methylsulfonyl group and the hydrazine moiety in this compound makes it particularly valuable for specific research purposes.

Properties

IUPAC Name

(2-methylsulfonylpyrimidin-5-yl)hydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2S.ClH/c1-12(10,11)5-7-2-4(9-6)3-8-5;/h2-3,9H,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEFNIRWWNRPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=N1)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343629-62-9
Record name Pyrimidine, 5-hydrazinyl-2-(methylsulfonyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343629-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

2-Methylsulfonyl-5-hydrazinopyrimidine (2.0 g, 0.011 mol, J. Vavrina et al., Collection Czechoslov. Chem. Commun., 37, 1721 (1972)) was treated with 10% methanolic HCl, and volatiles were removed by evaporation. The precipitate was collected by filtration to give 1.8 g (78%) of the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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